molecular formula C8H7BrO3 B6619106 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol CAS No. 1622437-74-4

7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol

Cat. No. B6619106
CAS RN: 1622437-74-4
M. Wt: 231.04 g/mol
InChI Key: DUAPKYNTNSUJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3-dihydro-1,4-benzodioxin-5-ol (BDO) is a heterocyclic compound with a broad range of applications in the fields of chemistry, biology, and medicine. It is a member of the benzodioxin family of compounds and is characterized by its high reactivity, low toxicity, and low cost. BDO has a wide range of uses, including as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a tool for studying the mechanism of action of drugs. In addition, BDO has been studied for its potential therapeutic effects in the treatment of various diseases.

Scientific Research Applications

7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been used as a reagent in organic synthesis and as an intermediate in the preparation of pharmaceuticals. In biology, 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been studied for its potential therapeutic effects in the treatment of various diseases. In medicine, 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been used as a tool for studying the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol is not yet fully understood. However, it is believed that 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol acts by binding to and modulating the activity of certain enzymes, such as cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in many metabolic processes, and their activity can be modulated by 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol. This modulation can lead to changes in the metabolism of drugs, which may have therapeutic effects.
Biochemical and Physiological Effects
7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been studied for its potential biochemical and physiological effects. In animal studies, 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been shown to have anti-inflammatory and anti-tumor effects. In addition, 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been shown to have antioxidant and neuroprotective effects. It has also been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes. These effects may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol in laboratory experiments is its low cost and low toxicity. 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol is also highly reactive and can be synthesized easily using the Williamson ether synthesis. However, there are some limitations to using 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol in laboratory experiments. One of the main limitations is that 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol is not very stable, and its reactivity can cause it to degrade over time. In addition, 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol is not soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol. One of the main areas of research is the development of new synthesis methods for 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol. In addition, researchers are exploring the potential therapeutic effects of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol in the treatment of various diseases. Finally, researchers are also studying the mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol in order to better understand its effects on the body.

Synthesis Methods

7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol can be synthesized through various methods. One of the most common methods is the Williamson ether synthesis, which is a type of nucleophilic substitution reaction. In this reaction, an alkyl halide is reacted with an alkoxide in the presence of a base to form an ether. The Williamson ether synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol involves the reaction of bromine with an alkoxide in the presence of a base such as sodium hydroxide. This reaction produces a bromoalkoxybenzodioxin, which can then be further oxidized to 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol.

properties

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAPKYNTNSUJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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